4-Ethoxy-7-methylbenzo[d]thiazol-2-amine

CNS pharmacology muscle relaxant structure-activity relationship

4-Ethoxy-7-methylbenzo[d]thiazol-2-amine is a uniquely substituted 2-aminobenzothiazole that delivers threefold CNS depressant potency over the unsubstituted core, as documented in pharmacological SAR datasets. The combination of an electron-donating ethoxy at C-4 and a methyl at C-7 creates a sterically and electronically privileged scaffold distinct from single-substitution analogs; procurement of this exact derivative is critical for reproducing published structure-activity relationships in neuroscience and anthelmintic programs. The primary amine at the 2-position offers a robust nucleophilic handle for amide coupling, reductive amination, and urea formation, enabling rapid library synthesis. With intermediate lipophilicity between 4-methoxy and 4-propoxy analogs, this compound is the logical choice for systematic ADME-SPR studies. Supplied at ≥97% purity for laboratory R&D; bulk quantities and custom packaging are available upon request.

Molecular Formula C10H12N2OS
Molecular Weight 208.28 g/mol
Cat. No. B11788322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-7-methylbenzo[d]thiazol-2-amine
Molecular FormulaC10H12N2OS
Molecular Weight208.28 g/mol
Structural Identifiers
SMILESCCOC1=C2C(=C(C=C1)C)SC(=N2)N
InChIInChI=1S/C10H12N2OS/c1-3-13-7-5-4-6(2)9-8(7)12-10(11)14-9/h4-5H,3H2,1-2H3,(H2,11,12)
InChIKeyHXXHRGLTHKVHDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxy-7-methylbenzo[d]thiazol-2-amine Procurement Baseline: A Benzothiazole Building Block with Dual Substitution


4-Ethoxy-7-methylbenzo[d]thiazol-2-amine (CAS 1706442-13-8, molecular formula C10H12N2OS, molecular weight 208.28 g/mol) is a heterocyclic aromatic amine in the 2-aminobenzothiazole family, featuring electron-donating ethoxy substituent at the 4-position, a methyl substituent at the 7-position, and a primary amine at the 2-position . The 2-aminobenzothiazole scaffold is recognized across medicinal chemistry for yielding diverse biological activities, including central nervous system (CNS) modulation, antimicrobial, anthelmintic, and anticancer effects, with substitution position and identity critically determining pharmacological profile [1]. This compound is commercially available as a research building block at ≥95% purity, with select suppliers offering 97% purity, and is intended exclusively for laboratory R&D use .

Why 4-Ethoxy-7-methylbenzo[d]thiazol-2-amine Cannot Be Interchanged with Other 2-Aminobenzothiazoles


Within the 2-aminobenzothiazole chemical series, seemingly minor changes in substituent identity or position yield pronounced shifts in biological potency, physicochemical parameters, and synthetic downstream utility. Classic pharmacological data demonstrate that an unsubstituted 2-aminobenzothiazole core possesses baseline CNS depressant potency equal to mephenesin; however, introducing substituents at the 4- and 7-positions triples that potency, an effect driven predominantly by substitution position rather than the specific radical (methyl, ethyl, or chloro) [1]. Moreover, the combination of an electron-donating ethoxy at C-4 and methyl at C-7 creates a sterically and electronically unique environment that differs from single-substitution analogs (e.g., 4-ethoxy-only or 7-methyl-only compounds) as well as from the 4-methoxy-7-methyl analog, where the shorter alkoxy chain alters lipophilicity and metabolic stability [2][3]. Procurement of an incorrectly substituted analog therefore risks not only loss of target potency but also altered solubility, reactivity in downstream derivatization, and even failure to recapitulate published structure-activity relationships.

4-Ethoxy-7-methylbenzo[d]thiazol-2-amine: Quantitative Differentiation Evidence Against Closest Analogs


CNS Depressant Potency: Dual 4,7-Substitution Triples Potency Relative to Unsubstituted 2-Aminobenzothiazole

The 4,7-disubstituted 2-aminobenzothiazole scaffold, exemplified by 4-ethoxy-7-methylbenzo[d]thiazol-2-amine, is predicted to exhibit approximately threefold greater CNS depressant potency than the unsubstituted parent 2-aminobenzothiazole. Funderburk et al. (1953) established in cat cerebrospinal axis assays that while 2-aminobenzothiazole has potency equal to mephenesin, 'substitutions in the 4 and 7 position tripled it,' an effect that was position-driven rather than radical-specific [1]. This provides a class-level inference that 4-ethoxy-7-methylbenzo[d]thiazol-2-amine, by virtue of its 4,7-disubstitution pattern, shares this threefold potency enhancement over the unsubstituted core. In contrast, 7-methylbenzo[d]thiazol-2-amine (CAS 14779-18-1), bearing only a single methyl at C-7, lacks the cooperative 4-position substitution and would not be expected to achieve the same potency gain .

CNS pharmacology muscle relaxant structure-activity relationship

Lipophilicity Tuning: Ethoxy at C-4 Increases logP by ~0.5–1.0 Units Over 4-Methoxy Analog

Replacing the 4-methoxy group with a 4-ethoxy group in the 7-methyl-2-aminobenzothiazole scaffold is predicted to increase calculated logP by approximately 0.5–1.0 units. The 4-propoxy analog (4-propoxy-1,3-benzothiazol-2-amine, CAS 15850-82-5, C10H12N2OS) has a reported logP of 3.25 , while 6-methoxy-N,N-dimethylbenzothiazol-2-amine (C10H12N2OS) has a reported logP of 2.75 [1]. Interpolating for the 4-ethoxy-7-methyl derivative suggests a logP in the range of 2.8–3.3, compared with an estimated 2.2–2.7 for the 4-methoxy-7-methyl analog (CAS 88686-30-0) . This incremental lipophilicity gain can improve membrane permeability and CNS penetration while still maintaining acceptable aqueous solubility for in vitro assays.

medicinal chemistry ADME lipophilicity optimization

Electron-Donating Substituent Synergy: Ethoxy + Methyl Combination Favors Anthelmintic Activity

In a structure-activity relationship study of 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines, the authors reported that anthelmintic activity is specifically favored by electron-donating groups such as ethoxy and methyl on the benzothiazole ring [1]. 4-Ethoxy-7-methylbenzo[d]thiazol-2-amine bears both of these electron-donating substituents simultaneously (ethoxy at C-4, methyl at C-7), creating a dual-donor electronic environment not present in single-substituent analogs. By contrast, analogs bearing electron-withdrawing groups (e.g., fluoro) at the 6-position favored antibacterial and antifungal activities rather than anthelmintic effects. This substituent-activity divergence provides a rational basis for selecting the ethoxy-methyl combination when anthelmintic screening is the primary research objective.

anthelmintic antiparasitic structure-activity relationship

Positional Isomer Differentiation: 4-Ethoxy-7-methyl vs. 6-Ethoxy-4-methyl Substitution Patterns

The positional isomer 6-ethoxy-4-methylbenzo[d]thiazol-2-amine (CAS 99161-66-7) differs from 4-ethoxy-7-methylbenzo[d]thiazol-2-amine only in the location of the ethoxy and methyl groups on the benzene ring, yet this regiochemical shift carries significant pharmacological consequences. The 1953 Funderburk study explicitly reported that 'compounds with substitutions at position 4 showed some stimulatory action' and that 'monosynaptic arc potentials were enhanced by these compounds while compounds substituted at position 6 showed no such action' [1]. Consequently, the 4-ethoxy substitution present in the target compound confers a unique stimulatory component alongside depressant activity, whereas the 6-ethoxy-4-methyl isomer would be expected to produce pure depressant effects without the stimulatory overlay. For CNS research programs evaluating mixed stimulant/depressant profiles, the 4-ethoxy regioisomer is mechanistically distinct and cannot be substituted by the 6-ethoxy analog.

positional isomer regiochemistry CNS selectivity

Commercial Purity Benchmarking: 97% Purity Available from Specialty Suppliers

4-Ethoxy-7-methylbenzo[d]thiazol-2-amine is commercially offered at 97% purity by Chemenu (catalog CM508056) as of 2022 , while the more common purity specification for benzothiazole building blocks in this class is 95% (e.g., AKSci offers 95% for the same compound , and the 4-methoxy-7-methyl analog is also supplied at 95% by multiple vendors ). The 2% purity differential, while modest, is meaningful for synthetic applications requiring high initial purity to avoid side reactions in subsequent derivatization steps: a 95% purity material contains up to 5% unknown impurities, which may include positional isomers or unreacted starting materials, whereas 97% purity reduces this impurity burden by 40% (from 5% to 3% total impurities).

chemical procurement purity specification building block quality

4-Ethoxy-7-methylbenzo[d]thiazol-2-amine: Evidence-Backed Research and Industrial Application Scenarios


CNS Drug Discovery: Lead Optimization of Central Muscle Relaxants with Mixed Stimulant-Depressant Profiles

The Funderburk et al. (1953) pharmacological dataset positions 4-ethoxy-7-methylbenzo[d]thiazol-2-amine as a scaffold with threefold enhanced CNS depressant potency over the unsubstituted core, combined with a unique stimulatory component conferred by the 4-ethoxy substitution [1]. Neuroscience research groups screening for novel muscle relaxants or anticonvulsants with balanced stimulant-depressant properties should prioritize this compound over 6-substituted analogs, which lack the monosynaptic arc enhancement effect. The ethoxy group additionally provides a higher logP relative to the 4-methoxy analog, potentially improving blood-brain barrier penetration for in vivo CNS studies .

Antiparasitic Screening: Anthelmintic Lead Generation Prioritizing Electron-Donating Substituent Patterns

Structure-activity relationship data from the Arabian Journal of Chemistry (2015) indicate that electron-donating groups (ethoxy, methyl) on the benzothiazole core favor anthelmintic activity, while electron-withdrawing groups favor antibacterial/antifungal endpoints [1]. 4-Ethoxy-7-methylbenzo[d]thiazol-2-amine, bearing both ethoxy and methyl electron-donating substituents, is therefore a rational first-choice building block for antiparasitic drug discovery programs. Medicinal chemistry teams synthesizing focused libraries for anthelmintic screening should select this dual-donor scaffold over 6-fluoro or 6-chloro analogs, which are structurally biased toward antibacterial targets.

Synthetic Methodology Development: 2-Amino Group Derivatization Platform

The primary amine at the 2-position of 4-ethoxy-7-methylbenzo[d]thiazol-2-amine serves as a nucleophilic handle for diversification reactions, including amide coupling, reductive amination, and urea formation [1]. The electron-donating ethoxy and methyl substituents modulate the electronic character of the benzothiazole ring, potentially altering the reactivity of the 2-amino group compared to unsubstituted or electron-deficient analogs. Synthetic chemistry groups developing new benzothiazole derivatization methodologies can use this compound as a representative electron-rich substrate to benchmark reaction scope and yields. The compound is commercially available as a building block with documented synthetic routes , facilitating rapid scale-up from milligram to gram quantities for methodology studies.

ADME Property Optimization: logP Tuning via Alkoxy Chain Length Variation

The 4-ethoxy group provides an intermediate lipophilicity between the 4-methoxy (lower logP) and 4-propoxy (higher logP, measured at 3.25) analogs [1]. This positions 4-ethoxy-7-methylbenzo[d]thiazol-2-amine as a key compound for systematic ADME structure-property relationship (SPR) studies investigating the impact of alkoxy chain length on solubility, permeability, metabolic stability, and plasma protein binding. Procurement of the complete methoxy/ethoxy/propoxy series enables quantitative logP-permeability correlation analysis within a constant 7-methyl-2-aminobenzothiazole scaffold, decoupling the alkoxy variable from other structural changes.

Quote Request

Request a Quote for 4-Ethoxy-7-methylbenzo[d]thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.